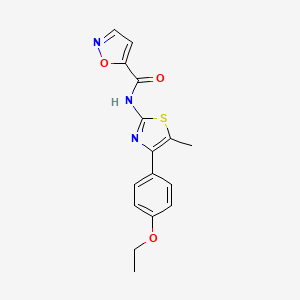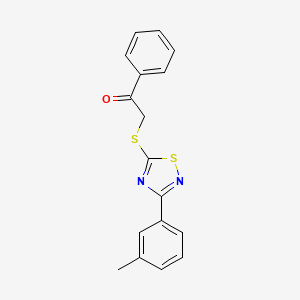
1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C17H14N2OS2 and its molecular weight is 326.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticandidal Activity and Cytotoxicity
Compounds related to 1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone demonstrate significant anticandidal properties with weak cytotoxicities. This was highlighted in a study where different derivatives were synthesized and evaluated for their anticandidal activity and cytotoxic effects against NIH/3T3 cells (Kaplancıklı et al., 2014).
Anticonvulsant Activity
Research on novel derivatives, including N1-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl]-N4-[1-(4-substituted phenyl)ethanone]-semicarbazone, revealed significant anticonvulsant activity. These compounds were evaluated using models like maximal electroshock seizure and subcutaneous pentylenetrtrazole, indicating the potential of such derivatives in anticonvulsant therapy (Rajak et al., 2009).
Anticholinesterase Activity
Derivatives of this compound exhibit noteworthy anticholinesterase activity. A study synthesizing various derivatives found that compounds with electron-donating substituents showed the highest anticholinesterase activity, making them potential candidates for treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Antimicrobial and Antioxidant Activities
Some derivatives of this compound have shown promising antimicrobial and antioxidant properties. This includes antibacterial activity against various bacteria and the ability to inhibit lipid peroxidation and erythrocyte hemolysis, suggesting potential applications in the development of new antimicrobial and antioxidant agents (Abdel-Wahab et al., 2011).
Anti-Breast Cancer Properties
Derivatives of this compound were also investigated for their potential anti-breast cancer properties. A study focusing on microwave-assisted synthesis of certain derivatives revealed promising activities against MCF-7 tumor cells, indicating potential use in cancer therapy (Mahmoud et al., 2021).
Antituberculosis Activity
Some 3-heteroarylthioquinoline derivatives, synthesized from compounds related to this compound, showed significant in vitro activity against Mycobacterium tuberculosis. This suggests potential applications in developing new antituberculosis drugs (Chitra et al., 2011).
Corrosion Inhibition
Compounds similar to this compound have been studied for their corrosion inhibition performance on iron. Quantum chemical and molecular dynamics simulations suggest their effectiveness in preventing corrosion, making them useful in material science applications (Kaya et al., 2016).
Mécanisme D'action
Orientations Futures
The study of new compounds like “1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone” is an important part of chemistry. Future research might explore its synthesis, properties, and potential applications. For example, it could be tested for bioactivity to see if it has potential as a drug .
Propriétés
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-12-6-5-9-14(10-12)16-18-17(22-19-16)21-11-15(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMGTYIZJPMPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate](/img/structure/B2499984.png)
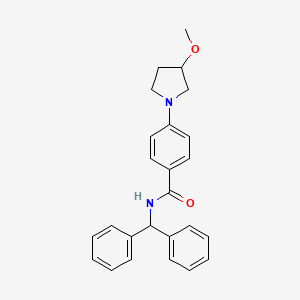
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide](/img/structure/B2499986.png)
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2499987.png)

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)
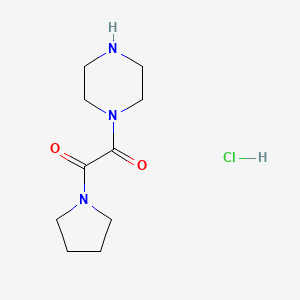
![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B2499996.png)
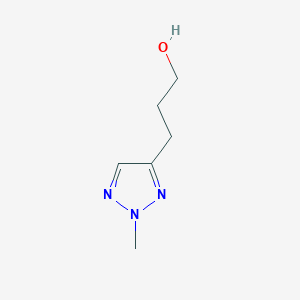
![Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2499998.png)
![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)
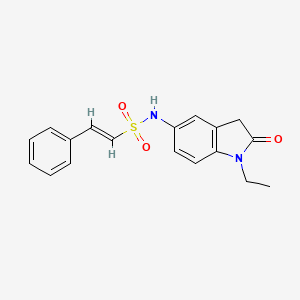
![N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2500004.png)
